molecular formula C8H17N B2900969 2,2-Dimethylcyclohexanamine CAS No. 24247-77-6

2,2-Dimethylcyclohexanamine

Cat. No.: B2900969
CAS No.: 24247-77-6
M. Wt: 127.231
InChI Key: XVXGXOJNGBLOKR-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexanamine ( 24247-77-6) is a high-purity organic building block of significant interest in chemical research and development. This compound, with the molecular formula C 8 H 17 N and a molecular weight of 127.23 g/mol, is characterized by a cyclohexane ring substituted with an amine group and two methyl groups at the same carbon atom, a structure that can be represented by the SMILES notation NC1C(C)(C)CCCC1 . This specific substitution pattern contributes to its steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules, particularly in pharmaceutical research where it can serve as a precursor or a structural motif . Researchers should note that this amine is classified as a hazardous substance. It requires careful handling in a controlled laboratory environment. Safety data indicates it is flammable, corrosive, and causes severe skin burns and eye damage . Proper personal protective equipment (PPE), including gloves and eye protection, is essential. For safe storage and stability, it is recommended to keep the compound in a cool (2-8°C), dark place, sealed in a dry environment . The product is supplied with a minimum purity of 98% . This product is intended For Research and Further Manufacturing Use Only. It is not intended for direct human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXGXOJNGBLOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24247-77-6
Record name 2,2-dimethylcyclohexan-1-amine
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Stereoselective Synthetic Methodologies for 2,2 Dimethylcyclohexanamine

Enantioselective Approaches in 2,2-Dimethylcyclohexanamine Synthesis

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. For this compound, the most prominent and effective approach is the asymmetric hydrogenation of an imine precursor, which is typically derived from 2,2-dimethylcyclohexanone (B156460). This transformation is commonly achieved using transition metal catalysts complexed with chiral ligands. nih.govacs.org

The general process involves the formation of an imine or a related N-substituted derivative from 2,2-dimethylcyclohexanone, followed by hydrogenation. The catalyst system, consisting of a metal like iridium, rhodium, or palladium and a carefully designed chiral ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the C=N double bond preferentially. acs.org

Key research findings indicate that iridium-based catalysts, particularly those with phosphino-oxazoline (PHOX) or phosphine-containing ligands like C₄-TunePhos and SEGPHOS, are highly effective for the asymmetric hydrogenation of cyclic imines. nih.govacs.org These catalytic systems can achieve high enantiomeric excess (ee), often exceeding 90%.

Table 1: Representative Catalytic Systems for Enantioselective Hydrogenation

Catalyst/Ligand System Metal Precursor Chiral Ligand Type Typical Conditions Expected Outcome
Ir/LalithPhos [Ir(COD)Cl]₂ P-stereogenic dihydrobenzooxaphosphole oxazoline H₂, Additive (e.g., I₂), Solvent (e.g., Toluene) High conversion, >95% ee acs.org
Pd-SegPhos Pd(OAc)₂ Biaryl Phosphine (SEGPHOS) H₂, Solvent (HFIP) High conversion, >99% ee for similar substrates acs.org
Ir-C₁-Sulfoximine [Ir(COD)Cl]₂ C₁-Symmetry Sulfoximine H₂, Solvent (e.g., CH₂Cl₂) Good conversion, >90% ee for exocyclic imines acs.org

This table presents plausible systems for the target reaction based on established results for similar substrates.

Diastereoselective Strategies in this compound Synthesis

Diastereoselective synthesis becomes relevant when a molecule contains two or more stereocenters, and the goal is to control the relative configuration between them. In the context of this compound, this typically involves using a starting material that is already chiral. The synthesis then aims to form the new amine-bearing stereocenter in a specific orientation relative to the existing one(s).

A common strategy is substrate-controlled diastereoselective reduction. If a chiral substituent is present on the cyclohexane (B81311) ring or on the nitrogen atom of the imine intermediate, it can sterically hinder one face of the C=N bond. This hindrance forces the reducing agent to attack from the less hindered face, leading to the formation of one diastereomer in preference to the other.

For instance, the reduction of a chiral N-substituted imine derived from 2,2-dimethylcyclohexanone can proceed with high diastereoselectivity. The choice of the chiral group on the nitrogen and the nature of the reducing agent are critical factors in maximizing the diastereomeric ratio (d.r.).

Chiral Auxiliary-Mediated Routes to this compound and its Derivatives

The use of a chiral auxiliary is a powerful and widely applied strategy for asymmetric synthesis. rsc.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. organic-chemistry.org

For the synthesis of chiral primary amines like this compound, N-tert-butanesulfinamide, developed by Ellman, is an exceptionally effective chiral auxiliary. rsc.orgyale.edu The synthesis proceeds through the following steps:

Condensation: 2,2-dimethylcyclohexanone is condensed with an enantiopure form of tert-butanesulfinamide, such as (R)-tert-butanesulfinamide, to form the corresponding N-sulfinylimine. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)₄.

Diastereoselective Reduction: The resulting sulfinylimine is then reduced. The bulky and stereodirecting tert-butylsulfinyl group effectively shields one face of the C=N bond, forcing the hydride reagent (e.g., NaBH₄) to attack from the opposite, less sterically hindered face. This step proceeds with a high degree of diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed from the newly formed amine by simple treatment with an acid, such as HCl in an alcohol solvent, to yield the desired enantiomerically pure primary amine hydrochloride.

This methodology is robust, highly selective, and applicable to a wide range of ketones, making it a reliable route to enantiopure this compound. rsc.org

Table 2: Chiral Auxiliary-Mediated Synthesis of (R)-2,2-Dimethylcyclohexanamine

Step Reactants Reagents/Conditions Intermediate/Product Expected Selectivity
1. Condensation 2,2-Dimethylcyclohexanone, (S)-tert-butanesulfinamide Ti(OEt)₄, THF, reflux (S,E)-N-(2,2-Dimethylcyclohexylidene)-2-methylpropane-2-sulfinamide N/A
2. Reduction N-sulfinylimine intermediate NaBH₄, THF, -48 °C (S)-N-((R)-2,2-Dimethylcyclohexyl)-2-methylpropane-2-sulfinamide High d.r. (>95:5)

This table outlines the expected reaction sequence and outcomes based on established protocols for similar ketones.

Reductive Amination as a Key Transformation in this compound Synthesis

Reductive amination is the core chemical transformation for converting a ketone into an amine and underpins many of the stereoselective methods discussed. organic-chemistry.orgmdpi.com The reaction involves the conversion of 2,2-dimethylcyclohexanone into this compound by reaction with an amine source in the presence of a reducing agent.

The process can be performed in a stepwise manner, where the imine is first formed and isolated before being reduced. More commonly, it is carried out as a one-pot reaction where the ketone, amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent are combined. organic-chemistry.org

The choice of reducing agent is crucial. Milder reducing agents are often preferred for one-pot reactions because they selectively reduce the iminium ion intermediate in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this purpose because they are less reactive towards ketones at the slightly acidic pH required for imine formation. organic-chemistry.orgmdpi.com In contrast, stronger reductants like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone directly, leading to alcohol byproducts.

Table 3: Comparison of Reducing Agents for Reductive Amination of 2,2-Dimethylcyclohexanone

Reducing Agent Abbreviation Typical Conditions Advantages Limitations
Sodium Borohydride NaBH₄ MeOH, neutral pH Inexpensive, powerful Can reduce the starting ketone; often requires a two-step process
Sodium Cyanoborohydride NaBH₃CN MeOH, pH ~6-7 Selectively reduces iminium ion over ketone Toxic cyanide byproduct
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃ DCE, AcOH Mild, selective for iminium ion, non-toxic byproducts More expensive, moisture-sensitive

Stereochemical Investigations of 2,2 Dimethylcyclohexanamine

Conformational Analysis and Dynamics of 2,2-Dimethylcyclohexanamine Ring Systems

The cyclohexane (B81311) ring is not a planar hexagon. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the chair conformation. libretexts.orglibretexts.org

Chair-Boat Interconversions and Energy Barriers in Cyclohexane Systems

The cyclohexane ring is conformationally mobile, with the most significant dynamic process being the "ring flip" or "chair-flipping" between two equivalent chair conformations. wikipedia.orgleah4sci.com During this interconversion, the ring passes through higher-energy conformations, including the twist-boat and the boat, with the half-chair being the transition state. wikipedia.org The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol. libretexts.org

The chair conformation is the most stable because all carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.orglibretexts.org In contrast, the boat conformation is less stable due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. libretexts.orgwikipedia.org The twist-boat conformation is more stable than the boat conformation as it partially relieves these strains. libretexts.orgwikipedia.org

The sequence of interconversion is as follows: chair ↔ half-chair ↔ twist-boat ↔ half-chair' ↔ chair'. wikipedia.org

Steric Interactions and A-Values in Substituted Cyclohexanamine Systems

In substituted cyclohexanes, the two chair conformations are often not of equal energy. Substituents can occupy either an axial or an equatorial position. Axial substituents experience steric hindrance with the other axial hydrogens on the same side of the ring, an interaction known as 1,3-diaxial interaction. libretexts.org Equatorial substituents, on the other hand, point away from the ring and are generally more stable. libretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value signifies a greater steric bulk of the substituent and a stronger preference for the equatorial position. masterorganicchemistry.com

For a this compound molecule, the two methyl groups are fixed at the C2 position. In a chair conformation, one methyl group will be axial and the other equatorial. The amine group at the C1 position can be either axial or equatorial. The relative stability of these conformers will depend on the A-values of the amine group and the steric interactions between the substituents. The A-value for an amino group (-NH2) is approximately 1.2-1.6 kcal/mol.

Table 1: Selected A-Values for Common Substituents masterorganicchemistry.comreddit.com

SubstituentA-Value (kcal/mol)
-CH31.70
-CH2CH31.75
-CH(CH3)22.15
-C(CH3)3~5.0
-OH0.87
-NH21.2-1.6
-Br0.43

This table provides a general reference for the steric demands of various functional groups.

Elucidation of Chirality and Stereoisomerism in this compound

The presence of stereocenters in a molecule can lead to the existence of stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

Enantiomeric and Diastereomeric Relationships

This compound possesses a chiral center at the C1 carbon, the carbon atom to which the amine group is attached. This is because it is bonded to four different groups: a hydrogen atom, the amino group, and two different paths around the cyclohexane ring. The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other.

If other chiral centers were present in the molecule, diastereomers would also be possible. Diastereomers are stereoisomers that are not mirror images of each other. For instance, in 2,3-dimethylcyclohexanamine, multiple stereoisomers exist due to the presence of two chiral centers. nih.gov

Optical Resolution Techniques for this compound Stereoisomers

Since enantiomers have identical physical properties (except for the direction in which they rotate plane-polarized light), their separation, a process known as optical resolution, requires a chiral environment. Common methods for resolving a racemic mixture (a 1:1 mixture of enantiomers) of a chiral amine like this compound include:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the salts with a base.

Chiral Chromatography: Chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. google.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus separation.

Enzymatic Resolution: Enzymes are chiral catalysts that can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. researchgate.net This allows for the separation of the unreacted enantiomer from the product formed from the other enantiomer.

The successful separation and characterization of the stereoisomers of this compound are crucial for understanding their specific biological activities and chemical properties.

Computational Studies on 2,2 Dimethylcyclohexanamine

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a deep understanding of its chemical nature.

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational cost for studying molecular systems. acs.org In the realm of amine chemistry, DFT is instrumental in elucidating the electronic characteristics that govern reactivity and intermolecular interactions. mdpi.commdpi.com

DFT calculations provide critical molecular-level descriptors, including molecular orbital energy levels (such as the HOMO and LUMO), atomic charge distributions, and local electron densities. mdpi.com These descriptors are crucial for identifying reactive sites, understanding the stability of different molecular configurations, and predicting pathways for chemical reactions. mdpi.com For instance, in organic amines, analysis of the Electron Localization Function (ELF), a feature derived from DFT, can reveal highly localized electrons, while Natural Bond Orbital (NBO) analysis helps to identify electron transfer pathways and conjugative interactions that contribute to molecular stability. mdpi.com

The application of DFT extends to predicting thermochemical data and understanding the mechanisms of complex reactions, such as the catalytic reactions involving amines. acs.org By modeling the potential energy surface, DFT can identify transition states and low-energy reaction pathways, which is vital for process optimization. mdpi.com Various functionals, such as B3LYP or PBE, are often combined with basis sets of varying sizes (e.g., 6-31G* or aug-cc-pVDZ) to tailor the calculations to the specific properties being investigated. chemrxiv.orgresearchgate.net The choice of functional and the inclusion of dispersion corrections (like Grimme's D2 or D3) are critical for accurately modeling non-covalent interactions, which are prevalent in amine systems. chemrxiv.org

For 2,2-dimethylcyclohexanamine, DFT methods would be applied to:

Determine the distribution of electron density, highlighting the nucleophilic character of the nitrogen atom's lone pair.

Calculate the proton affinity and gas-phase basicity, providing a quantitative measure of its basic strength.

Analyze the frontier molecular orbitals (HOMO/LUMO) to predict its susceptibility to electrophilic attack and its role in charge-transfer interactions.

Model its interaction with other molecules, such as solvents or reactants, to understand the nature of hydrogen bonding and other non-covalent forces.

Table 1: Representative DFT Functionals and Their Applications in Amine Chemistry
FunctionalCommon ApplicationStrengths & Considerations
B3LYPGeneral purpose for geometries, energies, and thermochemistry. acs.orgGood balance of accuracy and cost; often requires dispersion correction (e.g., B3LYP-D3) for non-covalent interactions. acs.org
PBEOften used for solid-state systems and with van der Waals corrections for studying adsorption on surfaces. chemrxiv.orgA non-empirical functional; its performance can be enhanced with pairwise corrections like D3. chemrxiv.org
M06-2XExcellent for main-group thermochemistry, kinetics, and non-covalent interactions.Higher computational cost but generally provides high accuracy for complex organic molecules.
ωB97X-DLong-range corrected functional with built-in dispersion, suitable for non-covalent interactions and reaction barriers. acs.orgProvides reliable results for conformationally flexible molecules where long-range dispersion is key. acs.org

While DFT provides excellent results, ab initio ("from the beginning") methods offer a systematically improvable and often more rigorous approach to calculating molecular properties. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the empirical parameterization found in some DFT functionals. researchgate.net

For conformationally flexible molecules like substituted cyclohexanes, ab initio calculations are invaluable for determining the relative energies of different conformers. researchgate.net The cyclohexane (B81311) ring can exist in several conformations, most notably the low-energy chair form and higher-energy boat and twist-boat forms. libretexts.org For this compound, the primary conformational equilibrium involves the "ring flip" between two distinct chair conformations. In one chair, the amine group is in an axial position, while in the other, it is equatorial. The gem-dimethyl group at the C2 position introduces significant steric constraints that heavily influence this equilibrium.

Composite methodologies, such as the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods, combine results from several high-level ab initio calculations to achieve very high accuracy, often approaching experimental precision for gas-phase energies. researchgate.net These methods are used to establish benchmark energy data for the conformational profiles of small molecules. mdpi.com Such high-quality data are essential for validating more cost-effective methods and for parameterizing molecular mechanics force fields. mdpi.com A study on cyclohexylamine (B46788) conformers, for example, would use these methods to precisely calculate the energy difference (A-value) between the axial and equatorial positions of the amino group.

Table 2: Illustrative Conformational Energy Differences (A-values) for Monosubstituted Cyclohexanes
SubstituentAxial-Equatorial Energy Difference (kcal/mol)Favored Position
-CH₃1.7Equatorial
-NH₂1.2 - 1.6Equatorial
-C(CH₃)₃>4.5Strongly Equatorial
Note: Data is representative for general monosubstituted cyclohexanes and illustrates the type of information obtained from conformational analysis. The precise value for the -NH₂ group in this compound would be influenced by the adjacent gem-dimethyl group.

Molecular Modeling and Simulations for Conformational Landscapes

Molecular modeling encompasses a broader set of computational techniques used to simulate the behavior of molecules over time, providing insights into their dynamic nature and conformational preferences. sathyabama.ac.inlongdom.org

The potential energy surface (PES) is a multidimensional landscape that represents the potential energy of a molecule as a function of its geometric coordinates. fiveable.me Mapping the PES is crucial for understanding conformational changes, such as bond rotations and ring flips, as it reveals the stable conformers (energy minima) and the energy barriers between them (transition states). fiveable.mebu.edu

For this compound, the most important feature on the PES is the pathway for the chair-to-chair interconversion. This process does not happen in a single step but proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. masterorganicchemistry.com The energy barrier for this ring flip determines the rate of interconversion at a given temperature. fiveable.me The presence of the bulky gem-dimethyl group at the C2-position significantly alters the PES compared to unsubstituted cyclohexane. It raises the energy of certain conformations where steric clashes occur, thereby influencing both the relative stability of the two chair forms and the energy barriers between them.

Computational methods can systematically map the PES by performing constrained geometry optimizations. For example, a key dihedral angle can be fixed at various values, and the energy of the molecule is minimized at each step. This process generates an energy profile along a specific reaction coordinate, such as the one describing the ring flip, and allows for the identification of the transition state structures. bu.edu

While quantum mechanical methods are highly accurate, their computational expense limits their use to relatively small systems or short timescales. arxiv.org Molecular mechanics (MM) simulations, which use classical potential energy functions known as force fields, overcome this limitation and can be applied to large systems. mdpi.comnih.gov

A force field is a set of parameters and mathematical functions that describe the energy of a molecule based on its atomic positions. usc.edu The total potential energy is typically a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov

The accuracy of an MM simulation is entirely dependent on the quality of the underlying force field. ethz.ch Developing a reliable force field for a specific class of molecules, such as aminocyclohexanes, is a meticulous process. diva-portal.org Parameters are typically derived by fitting them to reproduce experimental data (e.g., liquid densities, enthalpies of vaporization) and high-level quantum chemical calculations of geometries and conformational energy profiles. ethz.charxiv.org For amines, accurately representing the partial atomic charges and the geometry around the nitrogen atom is critical for simulating properties like hydrogen bonding correctly. arxiv.org

Once a robust force field is developed, it can be used in molecular dynamics (MD) simulations to explore the conformational landscape of this compound extensively, simulate its behavior in different solvents, and calculate thermodynamic properties based on a statistical sampling of millions of conformations.

Table 3: Typical Energy Terms in a Molecular Mechanics Force Field
Interaction TermMathematical Form (Conceptual)Description
Bond Stretching½ k(r - r₀)²Energy required to stretch or compress a bond from its equilibrium length (r₀). nih.gov
Angle Bending½ k(θ - θ₀)²Energy required to bend the angle between three bonded atoms from its equilibrium value (θ₀). nih.gov
Torsional (Dihedral)Σ Vₙ[1 + cos(nφ - γ)]Energy associated with rotation around a central bond, describing barriers to rotation. usc.edu
van der WaalsLennard-Jones PotentialAccounts for short-range repulsive and long-range attractive forces between non-bonded atoms. diva-portal.org
ElectrostaticCoulomb's LawDescribes the interaction between atomic partial charges. diva-portal.org

Reactivity and Derivatization in the Context of 2,2 Dimethylcyclohexanamine

2,2-Dimethylcyclohexanamine as a Chiral Building Block in Organic Synthesis

Chiral amines are invaluable components in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. The utility of this compound as a chiral building block stems from its rigid cyclohexane (B81311) backbone and the stereogenic center at C1. The presence of the gem-dimethyl group at the C2 position provides a significant steric bias, which is crucial for inducing stereoselectivity in chemical reactions.

When employed as a chiral auxiliary, this compound can be temporarily attached to a prochiral substrate. The steric bulk of the 2,2-dimethylcyclohexyl moiety can then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. For instance, in the alkylation of an enolate derived from an amide of this compound, the bulky cyclohexyl group would be expected to direct the electrophile to the less hindered face of the enolate.

The synthesis of more complex chiral molecules often relies on the use of such chiral building blocks. Chiral primary amines, including those with bulky substituents, have been successfully used in the synthesis of various biologically active compounds. The predictable stereochemical influence of the 2,2-dimethylcyclohexyl group makes it a potentially valuable synthon for the construction of stereochemically defined molecules.

Table 1: Potential Applications of this compound as a Chiral Building Block

ApplicationDescriptionExpected Outcome
Chiral AuxiliaryTemporary incorporation into a substrate to direct a stereoselective reaction.High diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions.
Chiral Ligand SynthesisUsed as a precursor for the synthesis of chiral ligands for asymmetric catalysis.Formation of metal complexes that can catalyze enantioselective transformations.
OrganocatalysisAs a primary amine catalyst for reactions like Michael additions and aldol reactions.Enantioselective formation of carbon-carbon bonds.
Resolution of RacematesFormation of diastereomeric salts with racemic carboxylic acids to allow for their separation.Isolation of enantiomerically pure acids.

Stereocontrolled Chemical Transformations Involving this compound Moieties

The gem-dimethyl group in this compound creates a sterically demanding environment around the amine functionality. This steric hindrance plays a pivotal role in directing the stereochemical course of reactions involving this moiety. In stereocontrolled transformations, the bulky 2,2-dimethylcyclohexyl group can act as a stereodirecting element, influencing the facial selectivity of reactions on adjacent functional groups.

For instance, if the amine is converted into an imine, the 2,2-dimethylcyclohexyl group would be expected to effectively block one face of the C=N double bond. Subsequent nucleophilic addition to the imine would then proceed with high diastereoselectivity. This principle is fundamental to many asymmetric syntheses where chiral amines are used to control the formation of new stereocenters.

Furthermore, the conformational rigidity of the cyclohexane ring, locked by the gem-dimethyl group, helps in maintaining a well-defined three-dimensional structure. This predictability in conformation is essential for creating a reliable stereochemical environment for asymmetric induction. While specific examples involving this compound are scarce in the literature, the principles of stereocontrol exerted by bulky substituents are well-documented in organic synthesis. chemrxiv.org

Table 2: Hypothetical Stereocontrolled Reactions with this compound Derivatives

Reaction TypeSubstrateReagent/ConditionsPredicted Major Diastereomer
Nucleophilic addition to imineN-(2,2-dimethylcyclohexyl)benzaldimineMeLi, Et₂O(R)-1-phenyl-1-( (R)-2,2-dimethylcyclohexylamino)ethane
Diastereoselective reductionN-Acyl-2,2-dimethylcyclohexanamineLiAlH₄, THF(S)-N-((R)-2,2-dimethylcyclohexyl)ethyl-amine
Diels-Alder ReactionN-(2,2-dimethylcyclohexyl)maleimideCyclopentadieneEndo adduct with high facial selectivity

Development of Novel Derivatives for Specific Research Applications

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These derivatives can be tailored for specific applications in research, such as in the development of novel catalysts, chiral resolving agents, or as building blocks for medicinal chemistry.

N-acylation of this compound can yield a variety of amides. bath.ac.uk These amides can be further functionalized or used as chiral auxiliaries. The steric hindrance of the 2,2-dimethylcyclohexyl group might influence the rotational barrier around the amide bond, potentially leading to interesting conformational properties.

The amine can also be converted into sulfonamides, ureas, and thioureas. These derivatives have been shown to be effective ligands in a range of metal-catalyzed asymmetric reactions. The development of new derivatives of sterically hindered amines is an active area of research, with the goal of creating more efficient and selective catalysts for organic synthesis. nih.govrsc.org For example, the synthesis of chiral ligands for transition-metal-catalyzed reactions is a prominent area where derivatives of bulky amines could be highly valuable. yale.edu

Table 3: Examples of Potential Derivatives of this compound and Their Applications

Derivative ClassSynthetic MethodPotential Application
N-Acyl derivativesReaction with acyl chlorides or anhydridesChiral auxiliaries, precursors for further synthesis
N-Sulfonyl derivativesReaction with sulfonyl chloridesChiral ligands for catalysis, chiral resolving agents
N-Alkyl derivativesReductive amination with aldehydes or ketonesSynthesis of chiral secondary and tertiary amines
Schiff bases (Imines)Condensation with aldehydes or ketonesIntermediates in asymmetric synthesis

Advanced Analytical Techniques for Stereochemical Characterization of 2,2 Dimethylcyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and relative stereochemistry of molecules. For 2,2-Dimethylcyclohexanamine, various NMR methods are indispensable for its stereochemical elucidation.

Two-dimensional (2D) NMR experiments are fundamental in establishing the molecular framework and determining the relative configuration of stereoisomers by mapping atomic correlations within a molecule. creative-biostructure.com These techniques spread NMR signals across two frequency dimensions, resolving overlapping peaks and revealing through-bond and through-space interactions. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). creative-biostructure.comlibretexts.org For this compound, a COSY spectrum would reveal cross-peaks connecting the methine proton at C1 to the adjacent methylene (B1212753) protons at C6, and these C6 protons to the C5 protons, and so on, allowing for the complete assignment of the proton spin systems within the cyclohexane (B81311) ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the relative stereochemistry of a molecule. libretexts.org It identifies protons that are close in space, regardless of whether they are directly bonded. libretexts.org In the case of this compound, the chair conformation of the cyclohexane ring places protons in distinct axial and equatorial positions. A NOESY spectrum can distinguish between the cis and trans diastereomers (if other substituents were present) by observing through-space correlations. For instance, a strong NOE between the C1 proton and one of the methyl groups at C2, or between the C1 proton and the axial protons at C3 and C5, would provide definitive evidence for their spatial proximity and thus the relative configuration. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond 1H-13C correlations). nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds (2JCH, 3JCH, 4JCH). creative-biostructure.comnih.gov This is particularly useful for identifying quaternary carbons, such as the C2 atom in this compound. Correlations would be observed from the protons of the two methyl groups to the C2 carbon, confirming its position.

A summary of the application of 2D NMR techniques for a related compound, cyclohexylamine (B46788), is presented in the table below, illustrating the types of data obtained.

Experiment TypeInformation ProvidedRelevant Nuclei for this compound
COSY 1H-1H through-bond coupling (connectivity)Correlations between H1, H6, H5, H4, and H3 protons.
NOESY 1H-1H through-space proximity (relative stereochemistry)Correlations between axial/equatorial protons (e.g., H1a-H3a/H5a) and between protons and methyl groups.
HSQC One-bond 1H-13C correlationsDirect C-H attachments (C1-H1, C3-H3, etc., and methyl C-H).
HMBC Long-range (2-4 bond) 1H-13C correlationsCorrelations from methyl protons to C1 and C2; from H1 to C2 and C6.

This table is interactive. You can sort and filter the data.

While 2D NMR can establish relative stereochemistry, it cannot distinguish between enantiomers, which have identical NMR spectra in an achiral environment. To determine enantiomeric purity (or enantiomeric excess, ee), chiral auxiliaries are employed to create a diastereomeric environment, leading to separate NMR signals for each enantiomer. libretexts.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form a pair of diastereomers. researchgate.netnih.gov For a primary amine like this compound, common CDAs include α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or its derivatives. researchgate.net The resulting diastereomeric amides will exhibit distinct chemical shifts, particularly for protons near the newly formed chiral center. The integration of these separate signals in the 1H or 19F NMR spectrum allows for the precise quantification of the enantiomeric ratio. frontiersin.org A simple protocol for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL) derivative to form diastereomeric iminoboronate esters, which show well-resolved signals for the imino proton. nih.govresearchgate.net

Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netrsc.org These transient interactions are often based on hydrogen bonding or π-π stacking. Enantiopure BINOL and its derivatives can act as effective CSAs for amines. rsc.org The differential interaction leads to small but measurable chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for ee determination. This method is advantageous as it is non-destructive and requires minimal sample preparation. rsc.org

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). libretexts.orgmit.edugoogle.com The amine group of this compound acts as a Lewis base and coordinates to the lanthanide metal center. This coordination induces large changes in the chemical shifts (lanthanide-induced shifts, LIS) of nearby protons. libretexts.org Because the CSR is chiral, it forms diastereomeric complexes with the two enantiomers of the amine, resulting in the separation of their respective NMR signals. mit.edu The enantiomeric excess can then be calculated by integrating the resolved peaks.

MethodPrinciple of DifferentiationKey AdvantagesExample Reagents for Amines
Chiral Derivatizing Agents (CDAs) Covalent formation of diastereomersLarge, clear signal separation; robust methodology.Mosher's acid, BINOL/boronic acid derivatives. nih.govfrontiersin.org
Chiral Solvating Agents (CSAs) Non-covalent formation of transient diastereomeric complexesNon-destructive; simple sample preparation.BINOL derivatives, chiral phosphoric acids. rsc.org
Chiral Shift Reagents (CSRs) Coordination to a paramagnetic chiral lanthanide complexInduces large shifts, resolving overlapping signals; direct analysis.Eu(hfc)3, Pr(hfc)3. libretexts.orgmit.edu

This table is interactive. You can sort and filter the data.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

Chromatography is the cornerstone of enantioseparation, providing a physical means to separate stereoisomers based on their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds like this compound. The separation is achieved on a capillary column coated with a chiral stationary phase. gcms.cz

The most common CSPs for chiral GC are based on derivatized cyclodextrins. gcms.cz These cyclic oligosaccharides have a chiral cavity, and enantiomers can show different affinities for inclusion within this cavity or for interaction with its chiral surface. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. For the analysis of amines, derivatization is sometimes employed to improve volatility and chromatographic performance. The selection of the appropriate cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) is crucial for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of stereoisomers. mdpi.com The separation is performed on a column packed with a chiral stationary phase. For amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. yakhak.org The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. nih.gov

The composition of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is a critical parameter that is optimized to achieve baseline separation. Acidic or basic additives are sometimes used to improve peak shape and resolution for basic analytes like amines. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm) and instrumentation capable of handling much higher pressures. researchgate.net This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to conventional HPLC.

TechniqueStationary Phase PrincipleKey Advantages for this compoundTypical Mobile Phases
Chiral GC Differential inclusion/interaction with cyclodextrin-based CSPs.High resolution, speed for volatile compounds.Inert carrier gas (e.g., He, H2).
Chiral HPLC Differential interaction with polysaccharide-based CSPs (cellulose, amylose).Wide applicability, preparative scale options, robust.Hexane/Alcohol mixtures. yakhak.org
Chiral UPLC Same as HPLC but with smaller particle size CSPs.Faster analysis, higher resolution, lower solvent consumption than HPLC. researchgate.netSimilar to HPLC.

This table is interactive. You can sort and filter the data.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. researchgate.net After the stereoisomers of this compound are separated on a chiral LC column, they are introduced into the mass spectrometer.

While mass spectrometry itself is an achiral technique (enantiomers have identical mass spectra), its coupling with chiral chromatography is invaluable. researchgate.net MS serves as a highly specific detector, confirming the identity of the separated isomers by their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful when analyzing complex mixtures or trace quantities where other detectors might lack the necessary sensitivity or selectivity. LC-MS/MS methods can provide even greater confidence in identification by analyzing specific fragment ions, ensuring that the peaks separated by the chiral column indeed correspond to the target analyte. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethylcyclohexanamine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 2,2-dimethylcyclohexanone using methylamine and reducing agents like sodium borohydride or lithium aluminum hydride. For example, cyclohexanone derivatives are often functionalized via imination followed by rearrangement under controlled temperatures (60–80°C) to yield amine products . Solvent choice (e.g., methanol or dichloromethane) and catalyst selection (e.g., palladium or nickel) significantly affect reaction efficiency. Yields typically range from 50–75%, with purity verified via GC-MS or HPLC .

Q. How can NMR spectroscopy differentiate this compound from its structural isomers?

  • Methodological Answer : 1^1H and 13^{13}C NMR are critical for structural elucidation. The 2,2-dimethyl substitution pattern produces distinct splitting in the cyclohexane ring protons (δ 1.2–1.8 ppm) and quaternary carbon signals (δ 25–30 ppm) due to steric hindrance. Comparatively, 3,3-dimethyl isomers exhibit upfield shifts for methyl groups adjacent to the amine . COSY and HSQC experiments further resolve overlapping signals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. The compound may release toxic fumes upon decomposition; avoid contact with strong oxidizers like potassium permanganate. Storage should be in airtight containers under inert gas (N2_2 or Ar) at ≤4°C. Spills require neutralization with dilute HCl followed by adsorption onto vermiculite .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky 2,2-dimethyl groups restrict access to the amine’s lone pair, reducing nucleophilicity. Kinetic studies show slower reaction rates with electrophiles (e.g., alkyl halides) compared to unsubstituted cyclohexanamine. Strategies to enhance reactivity include using polar aprotic solvents (e.g., DMF) or phase-transfer catalysts .

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